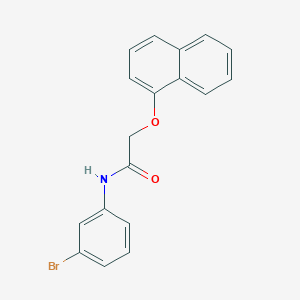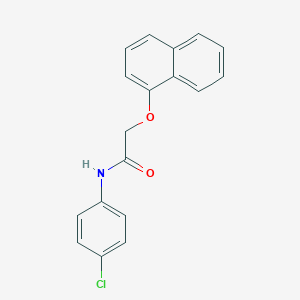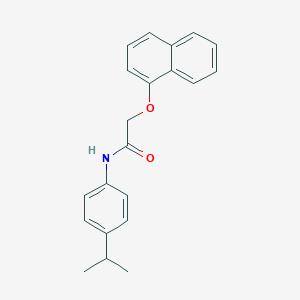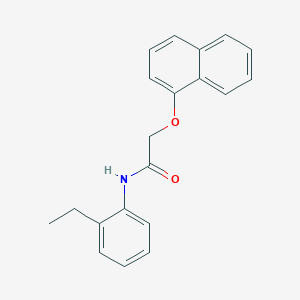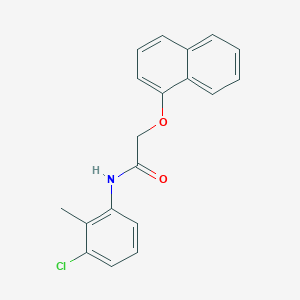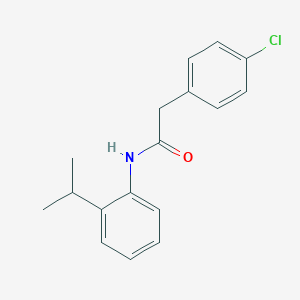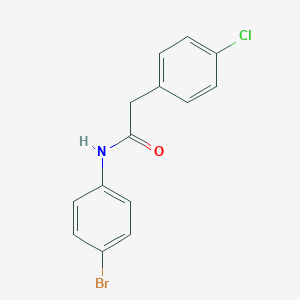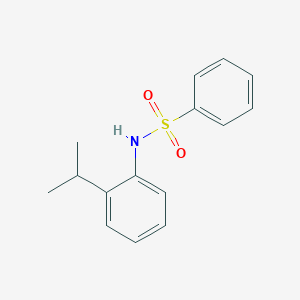
N-(2-isopropylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulindac is a sulfonamide derivative that was first synthesized in 1965 by the pharmaceutical company Merck. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. Sulindac is a prodrug that is metabolized in the liver to its active form, sulindac sulfide, which is responsible for its anti-inflammatory effects.
Mechanism of Action
The mechanism of action of sulindac is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Sulindac inhibits both COX-1 and COX-2 enzymes, which leads to a decrease in prostaglandin synthesis and a reduction in inflammation.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, sulindac has been shown to have other biochemical and physiological effects. Studies have demonstrated that sulindac can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Sulindac has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes, which are responsible for the breakdown of cellular components.
Advantages and Limitations for Lab Experiments
Sulindac has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other drugs used in research. However, sulindac has some limitations in laboratory experiments. It has low water solubility, which can make it difficult to administer to cells or animals. It also has a relatively short half-life in the body, which can limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on sulindac. One area of interest is the development of new derivatives of sulindac that have improved pharmacological properties, such as increased solubility or longer half-life. Another area of interest is the use of sulindac in combination with other drugs or therapies for the treatment of cancer or other diseases. Finally, there is a need for more research on the mechanisms of action of sulindac and its potential effects on other cellular pathways beyond inflammation and apoptosis.
Synthesis Methods
Sulindac can be synthesized through a multistep process that involves the reaction of 2-isopropylphenol with benzene sulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ammonia to form the final product, N-(2-isopropylphenyl)benzenesulfonamide.
Scientific Research Applications
Sulindac has been extensively studied in the field of scientific research due to its potential therapeutic effects in various diseases. One of the most promising applications of sulindac is in the prevention and treatment of cancer. Studies have shown that sulindac can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer types, including colon, breast, and lung cancer.
properties
Molecular Formula |
C15H17NO2S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-12(2)14-10-6-7-11-15(14)16-19(17,18)13-8-4-3-5-9-13/h3-12,16H,1-2H3 |
InChI Key |
WRCQNJCVNSDCDE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



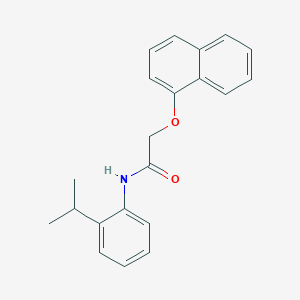
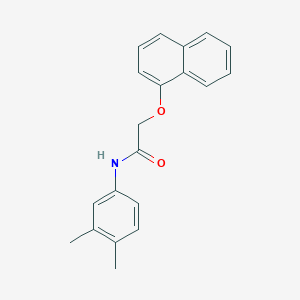

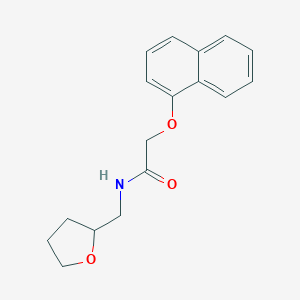
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
